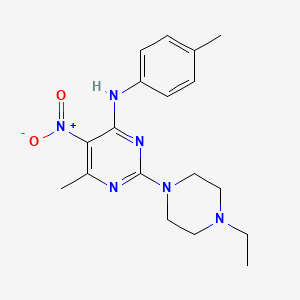

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

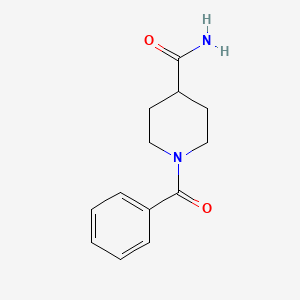

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacological Effects

Arylpiperazine derivatives, including compounds similar to 2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites significantly impact serotonin receptor-related effects in humans and animals, although their complete pharmacological profiles require further exploration. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals underscores the need for personalized dosing strategies in clinical applications (Caccia, 2007).

Anti-inflammatory and Pharmacological Activities of Pyrimidines

Pyrimidines, including structures similar to the subject compound, exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, and notably, anti-inflammatory activities. Recent developments in the synthesis and investigation of pyrimidine derivatives have shown their potential in inhibiting the expression and activities of various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests a promising avenue for developing new anti-inflammatory agents with minimal toxicity. The detailed structure–activity relationships (SARs) provided in the literature further guide the synthesis of novel pyrimidine analogs with enhanced pharmacological profiles (Rashid et al., 2021).

Reduction of Toxic Substances in Food

The role of lactic acid bacteria (LAB) in reducing toxic substances in food has been extensively studied. Similar compounds to this compound, when present in food, could potentially be mitigated in their toxic effects through the application of LAB. LAB can decrease harmful substances through mechanisms such as adsorption or degradation, reducing precursor compounds, and antioxidant properties. Furthermore, LAB's ability to suppress the growth of amino acid decarboxylase-positive bacteria reduces the accumulation of biogenic amines and N-nitrosamines, improving food safety and potentially mitigating the risks associated with the presence of similar pyrimidine derivatives (Shao et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures often work via aromatic nucleophilic substitution .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to have antitumor and cytotoxic activity .

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFGSOFQGMREEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)

![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)